

physical and chemical properties of (S)-lipoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-lipoic acid

Cat. No.: B138379

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **(S)-Lipoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lipoic acid, the synthetic enantiomer of the naturally occurring **(R)-lipoic acid**, is an organosulfur compound with significant interest in pharmacology and biochemistry.^[1] While the **(R)-enantiomer** is the biologically active form essential for mitochondrial energy metabolism, the **(S)-form** has been studied for its potential to competitively inhibit or otherwise modulate the effects of its counterpart.^{[2][3]} Understanding the distinct physical and chemical properties of **(S)-lipoic acid** is crucial for researchers in drug development and cellular biology to elucidate its mechanism of action and potential therapeutic applications. This guide provides a comprehensive overview of its core properties, supported by experimental data and methodologies.

Physical Properties of (S)-Lipoic Acid

The physical characteristics of **(S)-lipoic acid** determine its behavior in various solvents and physical states, which is fundamental for formulation and experimental design. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂ S ₂	[1]
Molar Mass	206.33 g/mol	[4]
Appearance	Pale yellow to light yellow low-melting solid	[5]
Melting Point	47 °C	
Boiling Point	362.5 ± 11.0 °C (Predicted)	
Density	1.218 ± 0.06 g/cm ³ (Predicted)	
pKa	4.75 ± 0.10 (Predicted)	
Optical Rotation	-114 ° (c=1, EtOH)	
Water Solubility	0.9 g/L (at 20 °C) for racemic mixture	[6]
Solubility in Organics	Soluble in ethanol (50 mg/mL), DMSO, and dimethylformamide (approx. 30 mg/mL). [2] [7] [8]	

Chemical Properties and Reactivity

The chemical nature of **(S)-lipoic acid** is defined by its key functional groups: a 1,2-dithiolane ring and a carboxylic acid tail.

Chirality

Lipoic acid possesses a single chiral center at the C3 carbon of the 1,2-dithiolane ring, leading to two enantiomers: **(S)-lipoic acid** and **(R)-lipoic acid**.[\[9\]](#) The **(S)-enantiomer** is not found in nature and is produced synthetically.[\[1\]](#)[\[2\]](#) While structurally mirror images, the two enantiomers can have different biological activities, with some studies suggesting **(S)-lipoic acid** can interfere with the functions of the **(R)-form** through competitive inhibition.[\[2\]](#)

Redox Activity

The defining feature of lipoic acid is the disulfide bond within the 1,2-dithiolane ring. This bond can be reversibly reduced to form two thiol (-SH) groups, yielding (S)-dihydrolipoic acid (DHLA).[2][10] This oxidized (disulfide) and reduced (dithiol) pair forms a potent redox couple.[10] The standard reduction potential of the lipoic acid/dihydrolipoic acid couple is approximately -0.32 V, which allows DHLA to regenerate other key cellular antioxidants like glutathione and vitamins C and E.[10][11]

Stability

(S)-lipoic acid, like its enantiomer, can be unstable under certain conditions. It is sensitive to heat and light.[12][13] Above its melting point, the (R)-enantiomer is known to polymerize via the disulfide bond, a behavior that may be shared by the (S)-form.[13] Its stability can be enhanced through complexation with molecules like cyclodextrins, which protect the dithiolane ring.[12][13]

Experimental Protocols

Detailed methodologies for determining the physicochemical properties of compounds like **(S)-lipoic acid** follow standardized laboratory procedures.

Determination of Melting Point

A common method for determining the melting point is using a digital melting point apparatus.

- Principle: The temperature at which a crystalline solid transitions to a liquid is measured.
- Methodology:
 - A small, dry sample of **(S)-lipoic acid** is packed into a capillary tube.
 - The tube is placed in the heating block of the apparatus.
 - The temperature is increased at a controlled rate.
 - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

[Click to download full resolution via product page](#)

*Workflow for determining the melting point of **(S)-lipoic acid**.*

Measurement of Optical Rotation

Optical rotation is measured using a polarimeter to confirm the enantiomeric identity.

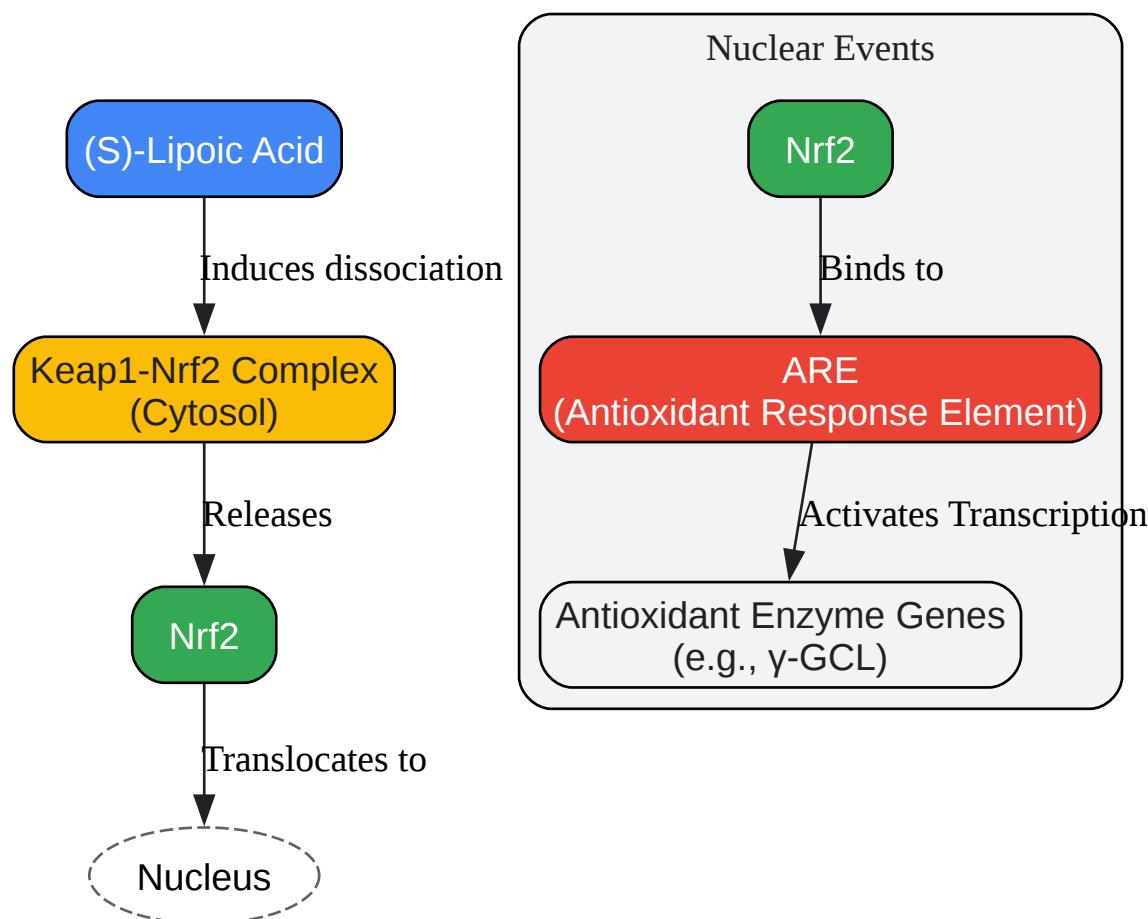
- Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.
- Methodology:
 - A solution of **(S)-lipoic acid** is prepared at a precise concentration (e.g., 1 g/100 mL or "c=1") in a specified solvent (e.g., ethanol).
 - The polarimeter sample cell is filled with the solution.
 - Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.
 - The analyzer is rotated to measure the angle of rotation of the light. A negative value indicates levorotatory rotation, characteristic of the (S)-enantiomer.

Solubility Assessment

Solubility is determined by finding the maximum amount of solute that can dissolve in a solvent at a given temperature.

- Principle: A supersaturated solution is prepared and allowed to reach equilibrium, after which the concentration of the dissolved solute is measured.

- Methodology:
 - An excess amount of **(S)-lipoic acid** is added to a known volume of the solvent (e.g., water, ethanol).
 - The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
 - The solution is filtered to remove any undissolved solid.
 - The concentration of **(S)-lipoic acid** in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

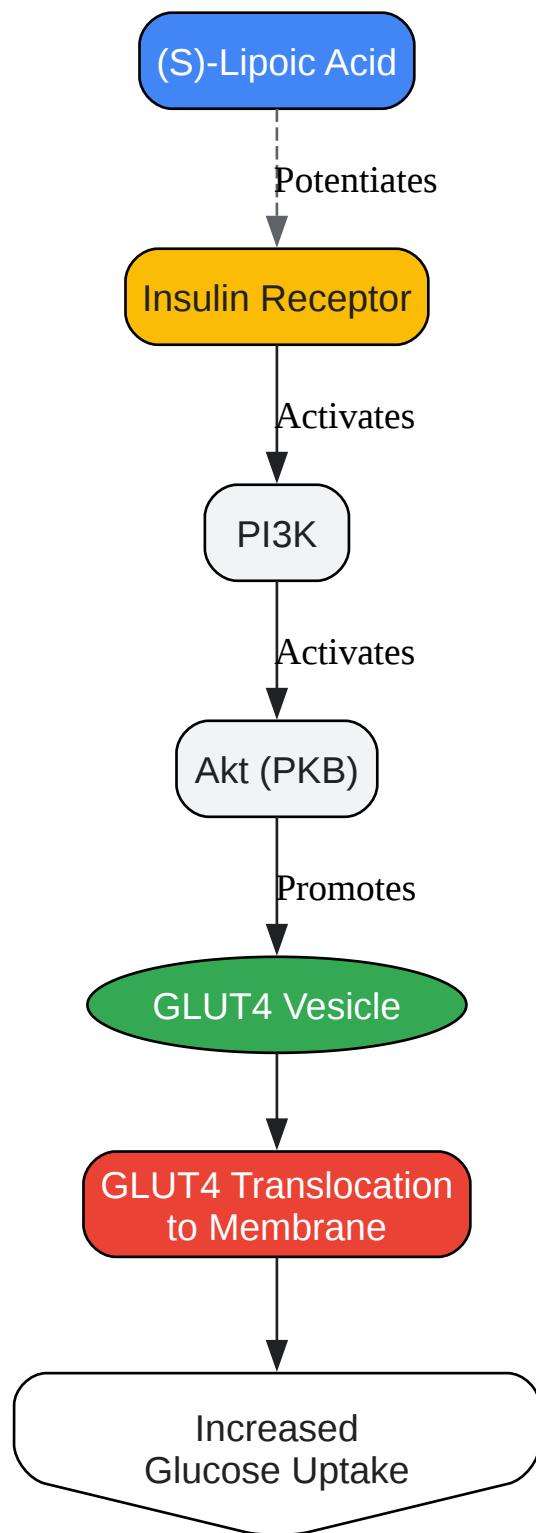

Biochemical Roles and Signaling Pathways

While (R)-lipoic acid is the primary biologically active form, exogenously supplied lipoic acid (both R and S forms) can influence cellular signaling pathways, largely due to its redox properties.^{[3][14]} The ability of the ALA/DHLA redox couple to modulate the thiol/disulfide status of proteins is a key mechanism.^[3]

Nrf2-Mediated Antioxidant Response

Lipoic acid can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response.^[15]

- Mechanism: Lipoic acid reacts with sulphhydryl residues on Keap1, the cytosolic repressor of Nrf2. This causes Nrf2 to be released, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes for antioxidant enzymes like γ -glutamylcysteine ligase (γ -GCL), enhancing glutathione synthesis.^[15]


[Click to download full resolution via product page](#)

(S)-Lipoic acid can induce the Nrf2 antioxidant pathway.

Modulation of Insulin Signaling

Lipoic acid has been shown to influence the insulin signaling pathway, which is critical for glucose metabolism.[\[16\]](#)

- Mechanism: Lipoic acid can enhance the phosphorylation cascade of the insulin signaling pathway, including the insulin receptor and downstream proteins like Akt (Protein Kinase B).[\[3\]](#)[\[14\]](#) This activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake into cells.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)*Modulation of the insulin signaling pathway by lipoic acid.*

Conclusion

(S)-Lipoic acid is a synthetically accessible molecule with well-defined physicochemical properties. Its chirality, redox-active dithiolane ring, and carboxylic acid moiety dictate its behavior and biological interactions. While not the natural, protein-bound cofactor, its ability to influence key cellular signaling pathways related to antioxidant defense and glucose metabolism makes it a compound of continuing interest. A thorough understanding of its fundamental properties is essential for designing and interpreting research aimed at exploring its potential as a modulator of cellular function and a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-lipoic acid | C8H14O2S2 | CID 445125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipoic acid - Wikipedia [en.wikipedia.org]
- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (±)-a-Lipoic acid = 98.0 1077-28-7 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. α-Lipoic Acid CAS#: 1077-28-7 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Alpha Lipoic Acid | 1077-28-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]

- 14. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]
- 15. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- To cite this document: BenchChem. [physical and chemical properties of (S)-lipoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138379#physical-and-chemical-properties-of-s-lipoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com